Discovery and history of 8-(3-Cyanophenyl)-8-oxooctanenitrile
Discovery and history of 8-(3-Cyanophenyl)-8-oxooctanenitrile
An In-depth Technical Guide to 8-(3-Cyanophenyl)-8-oxooctanenitrile: Synthesis and Historical Context
Introduction
This technical guide provides a comprehensive overview of the plausible synthetic pathway for 8-(3-Cyanophenyl)-8-oxooctanenitrile, based on established chemical reactions. It will delve into the synthesis of its key precursors and the final convergent synthesis, offering insights into the underlying chemical principles for researchers, scientists, and drug development professionals.
Plausible Synthetic Pathway: A Convergent Approach
The synthesis of 8-(3-Cyanophenyl)-8-oxooctanenitrile can be logically approached through a convergent strategy involving two key precursors: 3-Cyanobenzoyl chloride and Suberonitrile . The final key step is a Friedel-Crafts acylation reaction.
Part 1: Synthesis of Precursor 1: 3-Cyanobenzoyl Chloride
3-Cyanobenzoyl chloride is a crucial intermediate in organic synthesis, valued for its reactive acyl chloride group that allows for the introduction of the cyanobenzoyl moiety into various molecules.[2] Its synthesis typically starts from 3-cyanobenzoic acid, which can be prepared from m-tolunitrile.
Experimental Protocol: Synthesis of 3-Cyanobenzoyl Chloride from 3-Cyanobenzoic Acid
-
Reaction Setup: A round-bottom flask is charged with 3-cyanobenzoic acid.
-
Reagent Addition: An excess of thionyl chloride (SOCl₂) is added to the flask.[5]
-
Reaction Conditions: The mixture is refluxed for a period of 1.5 to 2 hours.[5]
-
Work-up: After cooling, the excess thionyl chloride is removed under reduced pressure. Traces of thionyl chloride can be removed by the addition and subsequent distillation of benzene under reduced pressure.[5]
-
Purification: The resulting 3-cyanobenzoyl chloride can be purified by vacuum distillation or crystallization to yield a colorless crystalline solid.[5]
Diagram of the Synthesis of 3-Cyanobenzoyl Chloride
Caption: Synthesis of 3-Cyanobenzoyl chloride.
Part 2: Synthesis of Precursor 2: Suberonitrile
Suberonitrile, also known as 1,6-dicyanohexane or octanedinitrile, is a bifunctional building block used in organic synthesis.[3][6] It can be synthesized from 1,6-dichlorohexane.
Experimental Protocol: Synthesis of Suberonitrile from 1,6-Dichlorohexane
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Reaction Setup: A reaction vessel is charged with 1,6-dichlorohexane and a phase transfer catalyst, such as tetrabutylammonium bromide.[7]
-
Reagent Addition: An aqueous solution of sodium cyanide (NaCN) is added to the reaction mixture.[7]
-
Reaction Conditions: The biphasic mixture is stirred vigorously at an elevated temperature to facilitate the nucleophilic substitution reaction.
-
Work-up: After the reaction is complete, the organic layer is separated, washed with water, and dried over an anhydrous salt like sodium sulfate.
-
Purification: The crude suberonitrile is then purified by vacuum distillation.
Diagram of the Synthesis of Suberonitrile
Caption: Synthesis of Suberonitrile.
Part 3: Convergent Synthesis via Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic and effective method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.[8][9] In this case, it would involve the acylation of a suitable aromatic substrate with a derivative of suberic acid in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[8][9]
A plausible route to 8-(3-Cyanophenyl)-8-oxooctanenitrile would be the Friedel-Crafts acylation of benzonitrile with 7-cyanoheptanoyl chloride. The latter can be generated from suberonitrile through partial hydrolysis and subsequent chlorination.
Experimental Protocol: Synthesis of 8-(3-Cyanophenyl)-8-oxooctanenitrile
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Catalyst Suspension: Anhydrous aluminum chloride (AlCl₃) is suspended in a suitable inert solvent (e.g., dichloromethane or nitrobenzene) in a reaction flask under an inert atmosphere and cooled in an ice bath.
-
Acyl Chloride Addition: 7-cyanoheptanoyl chloride (prepared from suberonitrile) is added dropwise to the suspension.
-
Aromatic Substrate Addition: Benzonitrile is then added slowly to the reaction mixture.
-
Reaction Conditions: The mixture is stirred at a low temperature and then allowed to warm to room temperature or heated to complete the reaction.[8] The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).
-
Quenching and Work-up: The reaction is carefully quenched by pouring it onto crushed ice and hydrochloric acid. The organic layer is then separated, washed with water and brine, and dried.
-
Purification: The crude product is purified by column chromatography or recrystallization to yield 8-(3-Cyanophenyl)-8-oxooctanenitrile.
Diagram of the Friedel-Crafts Acylation
Caption: Final synthesis step.
Historical Context and Significance
The "discovery" of 8-(3-Cyanophenyl)-8-oxooctanenitrile is more accurately described as a product of the evolution of synthetic organic chemistry rather than a singular event. Its existence is made possible by foundational reactions like the Friedel-Crafts acylation, first reported by Charles Friedel and James Crafts in 1877.[10]
The nitrile functional group itself is a versatile component in medicinal chemistry, often used to improve the pharmacokinetic profile of drug candidates or to act as a covalent inhibitor.[11][12] The presence of two nitrile groups in 8-(3-Cyanophenyl)-8-oxooctanenitrile opens up numerous possibilities for its use as a scaffold in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[2][3] For instance, nitrile groups can be hydrolyzed to carboxylic acids, reduced to amines, or participate in cycloaddition reactions.[4]
Compounds with similar structures, such as other cyanophenyl derivatives, have been investigated for their potential as histone deacetylase inhibitors with antiproliferative activity against cancer cell lines.[13] This suggests that 8-(3-Cyanophenyl)-8-oxooctanenitrile could be a valuable starting material or intermediate for the synthesis of novel therapeutic agents.
Quantitative Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 8-(3-Cyanophenyl)-8-oxooctanenitrile | C₁₅H₁₆N₂O | 240.3 | 898767-66-3[1] |
| 3-Cyanobenzoyl chloride | C₈H₄ClNO | 165.58 | 6302-73-4 |
| Suberonitrile | C₈H₁₂N₂ | 136.19 | 629-40-3[3][6] |
Conclusion
While a detailed historical record of the first synthesis of 8-(3-Cyanophenyl)-8-oxooctanenitrile is not prominent in the scientific literature, its synthesis is readily achievable through well-established and robust chemical methodologies. The convergent approach utilizing the Friedel-Crafts acylation of benzonitrile with a suberonitrile derivative provides a logical and efficient pathway. The bifunctional nature of this molecule, with its two nitrile groups and aromatic ketone core, makes it a promising and versatile building block for further synthetic elaborations in the fields of medicinal chemistry and materials science.
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